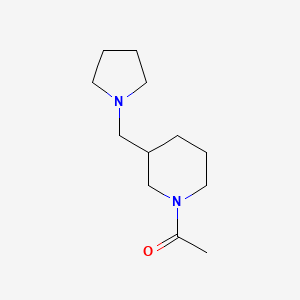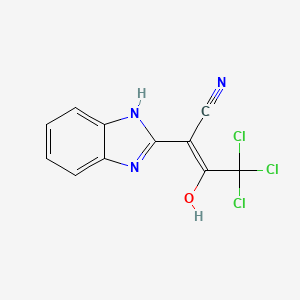
2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide, also known as BZB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using different methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide is not fully understood. However, it has been suggested that 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide may act by inhibiting the activity of enzymes or proteins involved in various cellular processes. For example, 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and cancer progression.
Biochemical and Physiological Effects:
2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and inhibit the activity of MMPs. In addition, 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide has been found to have antibacterial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide in lab experiments is its potential therapeutic applications in various diseases. However, a limitation of using 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide is its limited solubility in water, which may affect its bioavailability and efficacy. In addition, further studies are needed to fully understand the mechanism of action of 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide and its potential side effects.
Orientations Futures
There are several future directions for research on 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide. One direction is to investigate the potential therapeutic applications of 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide in other diseases, such as arthritis and diabetes. Another direction is to study the structure-activity relationship of 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide and its analogs to identify more potent and selective compounds. Furthermore, the development of new methods for the synthesis of 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide and its analogs may facilitate their use in therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide has been reported in several studies. One of the methods involves the reaction of 2-mercaptobenzylamine with 2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)acetamide in the presence of a base. Another method involves the reaction of 2-(benzylthio)aniline with 2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)acetamide in the presence of a base. Both methods result in the formation of 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide as a white or off-white solid.
Applications De Recherche Scientifique
2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide has been studied for its potential therapeutic applications in various diseases. It has been reported to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In a study on lung cancer cells, 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide was found to inhibit the growth of cancer cells and induce cell death. In another study, 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide was found to have anti-inflammatory effects by reducing the production of inflammatory cytokines in mice.
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-(4-oxo-3H-quinazolin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S/c26-20-16-10-4-6-12-18(16)23-22(24-20)25-21(27)17-11-5-7-13-19(17)28-14-15-8-2-1-3-9-15/h1-13H,14H2,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZOGDPREZOMFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine](/img/structure/B6135286.png)
![1-[2-(3-fluorophenyl)ethyl]-5-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-2-piperidinone](/img/structure/B6135297.png)
![N-(3,4-dimethylphenyl)-2-{[4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6135315.png)
![5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6135320.png)

![diethyl [amino(methylamino)methylene]malonate](/img/structure/B6135330.png)
![2-{4-[1-(allylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6135343.png)
![7-[2-(2-isobutyl-1H-benzimidazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6135345.png)
![5-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6135350.png)
![3-[4-(3-methoxybenzoyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine](/img/structure/B6135351.png)
![5-{[4-(1,1-dioxidotetrahydro-3-thienyl)-1-piperazinyl]carbonyl}-2-isopropyl-1,3-benzoxazole](/img/structure/B6135354.png)
![2-({[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol](/img/structure/B6135362.png)
